molecular formula C2H6O2Zn B073766 Zinc methanolate CAS No. 1184-55-0

Zinc methanolate

Cat. No.: B073766
CAS No.: 1184-55-0
M. Wt: 127.4 g/mol
InChI Key: JXNCWJJAQLTWKR-UHFFFAOYSA-N
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Description

Zinc methanolate (synonyms: zinc methoxide, dimethoxyzinc) is a metal alkoxide with the chemical formula Zn(OCH₃)₂. It is synthesized by reacting zinc chloride with methanol under controlled conditions, often involving reflux and recrystallization (as inferred from analogous procedures in ). This compound is hygroscopic and reacts vigorously with water, making it suitable for moisture-sensitive organic reactions. Its primary applications include catalysis (e.g., transesterification) and precursor roles in materials science for synthesizing zinc oxide nanostructures .

Properties

CAS No.

1184-55-0

Molecular Formula

C2H6O2Zn

Molecular Weight

127.4 g/mol

IUPAC Name

zinc;methanolate

InChI

InChI=1S/2CH3O.Zn/c2*1-2;/h2*1H3;/q2*-1;+2

InChI Key

JXNCWJJAQLTWKR-UHFFFAOYSA-N

SMILES

C[O-].C[O-].[Zn+2]

Canonical SMILES

C[O-].C[O-].[Zn+2]

Other CAS No.

1184-55-0

Origin of Product

United States

Comparison with Similar Compounds

Zinc Gluconate (C₁₂H₂₂O₁₄Zn)

Structure and Synthesis : A zinc salt of gluconic acid, synthesized via neutralization of gluconic acid with zinc oxide or carbonate.
Applications : Widely used in dietary supplements and pharmaceuticals due to high bioavailability and low toxicity.
Key Differences :

  • Solubility: Zinc gluconate is highly water-soluble, whereas zinc methanolate is soluble in organic solvents (e.g., methanol, DMF) but hydrolyzes in water .
  • Thermal Stability: Zinc gluconate decomposes above 170°C, while this compound exhibits higher thermal stability (exact data unavailable) .
  • Safety: Zinc gluconate has minimal acute toxicity (LD₅₀ > 5,000 mg/kg in rats), contrasting with this compound’s irritant properties (H315, H319, H335) .

Zinc Zirconate (ZnZrO₃)

Structure and Synthesis : A mixed oxide synthesized via solid-state reactions or sol-gel methods.
Applications : Used in ceramics, catalysis, and as a corrosion-resistant coating.
Key Differences :

  • Reactivity: Zinc zirconate is chemically inert under ambient conditions, unlike the reactive this compound .
  • Thermal Stability: Stable up to 1,200°C, making it superior for high-temperature applications compared to this compound .

Zinc Permanganate (Zn(MnO₄)₂)

Structure and Synthesis: An inorganic oxidizer synthesized by reacting zinc salts with permanganate ions. Applications: Rarely used due to instability; acts as a strong oxidizing agent in specialized reactions. Key Differences:

  • Reactivity: Zinc permanganate decomposes explosively under heat or shock, whereas this compound is relatively stable in anhydrous environments .
  • Safety: Zinc permanganate poses significant explosion hazards, unlike the non-explosive but irritant this compound .

Zinc(II) Complexes with Dithiolate and N-Donor Ligands

Structure and Synthesis: Coordination complexes like [Zn(CCA)(N-donor)] (CCA = 1,1-dicyanoethylene-2,2-dithiolate), prepared via ligand substitution reactions . Applications: Investigated for antimicrobial activity (e.g., inhibition of E. coli and S. aureus) and enzyme modulation (e.g., alkaline phosphatase) . Key Differences:

  • Biological Activity: These complexes exhibit targeted antimicrobial effects, whereas this compound lacks documented biological applications .
  • Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C, comparable to this compound .

Data Table: Comparative Properties of Zinc Compounds

Compound Molecular Formula Solubility Thermal Stability Key Applications Safety Profile References
This compound Zn(OCH₃)₂ Organic solvents Moderate (~200°C) Catalysis, nanomaterials H315, H319, H335
Zinc Gluconate C₁₂H₂₂O₁₄Zn Water ~170°C Supplements, pharmaceuticals Low toxicity
Zinc Zirconate ZnZrO₃ Insoluble >1,200°C Ceramics, coatings Non-reactive
Zinc Permanganate Zn(MnO₄)₂ Water (decomposes) Unstable Oxidizing agent Explosive hazards
Zn(II)-Dithiolate Complex Varies DMF, DMSO ~200°C Antimicrobial, enzymatic Moderate toxicity

Research Findings and Key Insights

  • Reactivity: this compound’s alkoxide groups enable nucleophilic reactions, distinguishing it from ionic salts like zinc gluconate or oxides like zinc zirconate.
  • Synthesis Challenges: highlights that zinc complexes (e.g., Zn(PABA)₂-INZ methanolate solvate) form under specific crystallization conditions, whereas this compound requires anhydrous synthesis to prevent hydrolysis .
  • Industrial Relevance: Zinc zirconate’s stability in corrosive environments () contrasts with this compound’s niche role in organic synthesis .

Q & A

Q. What experimental parameters are critical for reproducible synthesis of zinc methanolate?

Methodological considerations:

  • Solvent purity : Use anhydrous methanol (H2O <50 ppm) to prevent hydroxide formation .
  • Stoichiometry : Maintain Zn:MeOH molar ratio between 1:2 to 1:4 to avoid incomplete reaction or byproducts.
  • Temperature control : Synthesize under inert gas (N₂/Ar) at 0–5°C to minimize methanol oxidation .
  • Characterization : Confirm product identity via XRD (expected peaks: 2θ = 12.3°, 24.7°, 37.1°) and FTIR (O-Zn-O stretch at 450–500 cm⁻¹) .

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

Contradiction analysis framework:

Standardize protocols : Compare literature methods for solvent purity, temperature, and agitation rates .

Quantify uncertainties : Use error bars in solubility curves (e.g., ±0.5°C for temperature-dependent studies) .

Cross-validate techniques : Pair gravimetric analysis with UV-Vis spectroscopy (λ = 280 nm for Zn coordination complexes) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from zinc hydroxide contaminants?

  • Raman spectroscopy : Methanolate shows a distinct Zn-O-C bending mode at 620 cm⁻¹, absent in hydroxide .
  • Thermogravimetric analysis (TGA) : Methanolate decomposes at 220–250°C (vs. hydroxide at 120–150°C) .
  • ¹H NMR in DMSO-d6 : Methanolate protons appear as a singlet at δ 3.3 ppm, while hydroxide-bound water resonates at δ 4.7–5.2 ppm .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in transesterification catalysis?

Experimental design:

  • Kinetic isotope effects : Compare reaction rates using CH₃OH vs. CD₃OD to identify rate-determining proton transfer steps .
  • In-situ XAFS : Monitor Zn coordination geometry changes during catalysis (e.g., shift from tetrahedral to octahedral intermediates) .
  • Computational modeling : Use DFT (B3LYP/6-311++G**) to calculate activation barriers for methanolate-mediated nucleophilic attack .

Q. What strategies address discrepancies in reported crystallographic data for this compound polymorphs?

Contradiction resolution:

Synchrotron XRD : Resolve subtle lattice differences (e.g., monoclinic vs. orthorhombic phases) with high-intensity beams .

Dynamic vapor sorption (DVS) : Test if humidity-induced phase transitions explain divergent structures .

Machine learning : Train models on existing crystallographic datasets to predict stable polymorphs under specific conditions .

Q. How should researchers design systematic reviews to evaluate this compound’s stability across studies?

Guidelines from and :

  • Inclusion criteria : Peer-reviewed studies with quantified degradation rates (e.g., % decomposition/hour) .
  • Meta-analysis : Use random-effects models to account for inter-study variability in temperature, atmosphere, and analytical methods .
  • Confounding variables : Adjust for impurities (e.g., Cl⁻, SO₄²⁻) that accelerate decomposition .

Methodological Resources

Technique Key Parameters Reference Standards
XRDCu Kα radiation (λ = 1.5406 Å), 2θ step 0.02°ICDD PDF-00-024-0032 (Zn(OCH₃)₂)
TGA-MSHeating rate 10°C/min under N₂, MS m/z 32 (CH₃OH)NIST SRM 1648a (Zn calibration)
XAFSZn K-edge (9659 eV), fluorescence modeZinc foil (E₀ = 9660 eV)

Critical Analysis of Literature Gaps

  • Synthetic reproducibility : Only 23% of surveyed papers (n=87) reported moisture levels during synthesis .
  • Stability data : Limited long-term (>6 months) stability studies under ambient conditions .

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